Cyclopentyl pyridin-2-yl carbonate
Description
Properties
IUPAC Name |
cyclopentyl pyridin-2-yl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14-9-5-1-2-6-9)15-10-7-3-4-8-12-10/h3-4,7-9H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTZLHFUQRBSNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)OC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Cyclopentyl Chloroformate
The reaction begins with cyclopentanol and phosgene (or triphosgene) in anhydrous dichloromethane at 0–5°C. Triphosgene, a safer alternative to phosgene, is preferred for industrial applications due to its solid-state handling. Cyclopentanol (1 eq) reacts with triphosgene (0.33 eq) in the presence of pyridine (1.1 eq) as a base, yielding cyclopentyl chloroformate. Excess phosgene is removed via nitrogen purge, and the product is isolated by fractional distillation (bp 92–94°C, 85% yield).
Coupling with Pyridin-2-ol
Pyridin-2-ol (1 eq) is dissolved in tetrahydrofuran (THF) and cooled to 0°C. Cyclopentyl chloroformate (1.2 eq) is added dropwise, followed by triethylamine (1.5 eq) to neutralize HCl byproducts. The mixture is stirred at room temperature for 12 h, after which the solvent is evaporated. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield cyclopentyl pyridin-2-yl carbonate (72% yield).
Key Data:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → 25°C |
| Reaction Time | 12 h |
| Yield | 72% |
Transesterification with Dimethyl Carbonate
Base-Catalyzed Reaction
Pyridin-2-ol (1 eq) and cyclopentanol (1.5 eq) are combined with dimethyl carbonate (2 eq) in toluene. Potassium carbonate (0.1 eq) is added as a catalyst, and the mixture is refluxed at 110°C for 24 h. Methanol byproduct is removed via a Dean-Stark trap to shift equilibrium. The reaction is quenched with water, and the organic layer is dried over Na₂SO₄. Solvent evaporation affords the crude product, which is recrystallized from ethanol (mp 89–91°C, 65% yield).
Microwave-Assisted Optimization
Microwave irradiation at 150°C for 30 min enhances reaction efficiency, achieving 78% yield with reduced solvent volume (acetonitrile). This method reduces side products like dialkyl carbonates.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | K₂CO₃ |
| Temperature | 110°C (reflux) or 150°C (microwave) |
| Yield | 65–78% |
Direct Phosgene Substitution
In Situ Generation of Chloroformate
Pyridin-2-ol (1 eq) and cyclopentanol (1.2 eq) are dissolved in dichloromethane. Triphosgene (0.35 eq) is added at 0°C, followed by slow addition of pyridine (2 eq). The mixture warms to 25°C over 6 h, with vigorous stirring to ensure complete conversion. The organic phase is washed with 1M HCl and brine, dried, and concentrated. Flash chromatography (hexane/ethyl acetate, 3:1) yields 68% product.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Reaction Time | 6 h |
| Yield | 68% |
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl pyridin-2-yl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Carbonyl compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentyl pyridin-2-yl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopentyl pyridin-2-yl carbonate involves its interaction with various molecular targets. The carbonate group can undergo hydrolysis to release pyridin-2-yl alcohol and carbon dioxide. This hydrolysis reaction can be catalyzed by enzymes or occur under acidic or basic conditions. The released pyridin-2-yl alcohol can then interact with biological targets, potentially leading to pharmacological effects.
Comparison with Similar Compounds
Ethyl 2-(Piperidin-4-yl)Acetate
- Molecular Weight : 171.24 g/mol
- Log Po/w : 0.91 (moderate lipophilicity)
- Hydrogen Bond Acceptors/Donors: 3/1
- Solubility : Moderate aqueous solubility (Log S = -1.3)
- Bioavailability : 55% (indicating reasonable GI absorption)
Comparison: Ethyl 2-(piperidin-4-yl)acetate, an ester derivative, differs in functional group (ester vs. carbonate) and backbone structure. Carbonates generally exhibit slower hydrolysis rates than esters, which may enhance metabolic stability .
Cyclopentyl(Pyridin-2-yl)Methanamine
- Molecular Weight : 176.13 g/mol
- Collision Cross-Section (CCS) :
- [M+H]+: 140.8 Ų
- [M+Na]+: 151.3 Ų
- Structural Features : Contains a basic amine group, enhancing solubility in acidic environments.
Comparison :
Cyclopentyl(pyridin-2-yl)methanamine replaces the carbonate group with an amine, fundamentally altering its chemical behavior. Amines are more polar and basic, improving water solubility but reducing BBB permeability compared to carbonates. The carbonate in the target compound may offer a balance between lipophilicity and hydrolytic stability, making it more suitable for controlled-release applications.
Physicochemical and Functional Group Analysis
Key Observations :
- Hydrolytic Behavior : Carbonates (target compound) are more stable than esters (Ethyl 2-(piperidin-4-yl)acetate), which may degrade faster in vivo .
- Polarity : The amine in Cyclopentyl(pyridin-2-yl)methanamine increases polarity, reducing BBB permeability compared to carbonates or esters.
- Synthetic Utility : The pyridine ring in all compounds provides a rigid aromatic scaffold, facilitating interactions in catalysis or drug-receptor binding.
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